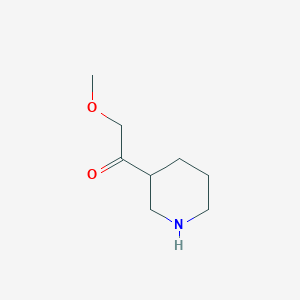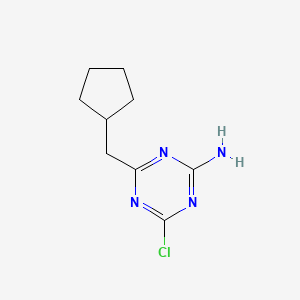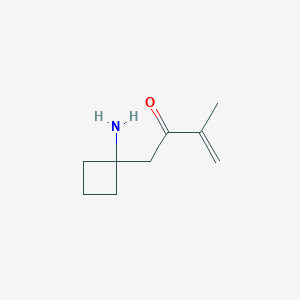
1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one is a unique organic compound characterized by its cyclobutyl ring and enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through the cyclization of suitable precursors, such as 1,3-dienes, using transition metal catalysts.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines in the presence of catalysts.
Formation of the Enone Structure: The enone structure can be formed through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the enone to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclobutyl ring and enone structure allow for specific binding interactions, which can modulate biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
Comparison with Similar Compounds
1-Aminocyclobutanemethanol: Similar in structure but lacks the enone functionality.
Cyclobutanone: Contains the cyclobutyl ring but lacks the amino group and enone structure.
3-Methylbut-3-en-2-one: Contains the enone structure but lacks the cyclobutyl ring and amino group.
Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one is unique due to the combination of the cyclobutyl ring, amino group, and enone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)6-9(10)4-3-5-9/h1,3-6,10H2,2H3 |
InChI Key |
ZTYHWVZIUKWQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


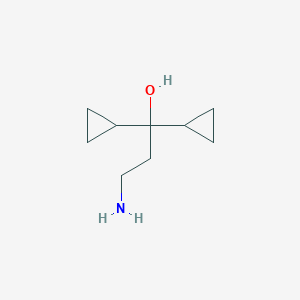
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)

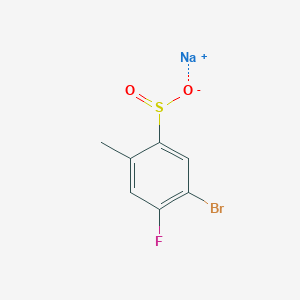
![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)
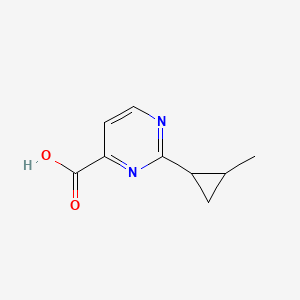
![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
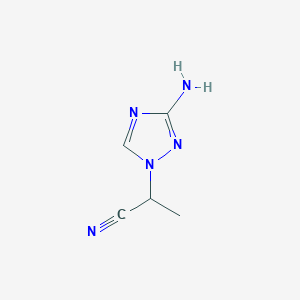
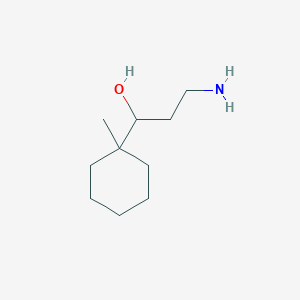
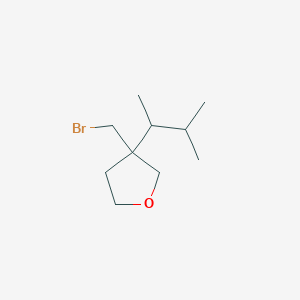
![2-[1-(Aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13201078.png)
